molecular formula C20H16N4O2 B2735561 N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide CAS No. 1385305-12-3

N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide

Cat. No.: B2735561
CAS No.: 1385305-12-3
M. Wt: 344.374
InChI Key: OJLMUAIDDRTGLG-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide is a synthetic organic compound with the molecular formula C19H15N3O2. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical research. Its structure features a pyrimidine ring substituted with a phenyl group and a carboxamide group, along with a cyano group attached to a methoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a phenylboronic acid in the presence of a palladium catalyst.

    Attachment of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Methoxyphenyl Methylation: The methoxyphenyl moiety can be attached via a Friedel-Crafts alkylation reaction using a methoxybenzyl chloride and an appropriate Lewis acid catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine or the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the methoxyphenyl moiety, using nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium cyanide (NaCN)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Amines, reduced derivatives

    Substitution: Substituted derivatives with new functional groups

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.

    Chemical Research: It serves as a model compound for studying various organic reactions and mechanisms.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and the carboxamide moiety are likely involved in hydrogen bonding and other interactions with the target molecules, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2-methoxyphenyl)methyl]-N-phenylbenzamide
  • 2-Phenylpyrimidine-5-carboxamide derivatives
  • Methoxyphenyl-substituted pyrimidines

Uniqueness

N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, methoxyphenyl moiety, and carboxamide group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-18-10-6-5-9-16(18)17(11-21)24-20(25)15-12-22-19(23-13-15)14-7-3-2-4-8-14/h2-10,12-13,17H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLMUAIDDRTGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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